[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 718613-18-4
VCID: VC0117477
InChI:
SMILES:
Molecular Formula: C₁₅H₁₈D₁₀N₂O₂
Molecular Weight: 278.46

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester

CAS No.: 718613-18-4

Cat. No.: VC0117477

Molecular Formula: C₁₅H₁₈D₁₀N₂O₂

Molecular Weight: 278.46

* For research use only. Not for human or veterinary use.

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester - 718613-18-4

Specification

CAS No. 718613-18-4
Molecular Formula C₁₅H₁₈D₁₀N₂O₂
Molecular Weight 278.46

Introduction

Chemical Identity and Structural Characteristics

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester is characterized by its distinct molecular structure featuring two connected piperidine rings with specific deuterium labeling. The compound has a molecular formula of C15H18D10N2O2 and a molecular weight of 278.46 g/mol . It is cataloged under CAS number 718613-18-4, while its unlabeled counterpart is identified by CAS number 125541-12-0 . The compound belongs to the chemical category of stable isotope-labeled compounds, specifically those with deuterium labeling.

The structural configuration of this compound includes ten deuterium atoms positioned at the 2,2,3,3,4,4,5,5,6,6 locations on one of the piperidine rings, as indicated by its alternative name: [1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1'-carboxylic Acid tert-Butyl Ester . This specific deuterium labeling pattern is crucial for its applications in analytical chemistry and pharmaceutical research.

Physical and Chemical Properties

The compound is available in neat format, indicating high purity suitable for analytical and research applications . Its SMILES notation, [2H]C1([2H])N(C2CCN(CC2)C(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H], provides a detailed representation of its chemical structure including the positions of the deuterium atoms . Table 1 summarizes the key physical and chemical properties of the compound.

PropertyValue
Molecular FormulaC15H18D10N2O2
Molecular Weight278.46 g/mol
CAS Number718613-18-4
Unlabelled CAS Number125541-12-0
Physical StateNeat
SIL TypeDeuterium
Country of OriginCANADA
SMILES Notation[2H]C1([2H])N(C2CCN(CC2)C(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H]

Significance of Deuterium Labeling

The incorporation of deuterium atoms in [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester represents a significant aspect of its research value. Deuterium (²H or D) is a stable isotope of hydrogen with an additional neutron, making it approximately twice as heavy as regular hydrogen. This isotopic substitution minimally affects the chemical behavior of the molecule while providing distinct analytical advantages.

Analytical Applications of Deuterium Labeling

Deuterium-labeled compounds like [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester are invaluable in mass spectrometry and other analytical techniques. The incorporation of deuterium atoms shifts the mass spectrum peaks by predictable increments, allowing for precise identification and quantification of the compound in complex mixtures . This principle is comparable to the methodology described for other deuterium-labeled compounds used in GC-MS analysis, where the mass difference enables clear distinction between the labeled and unlabeled versions of the molecule .

Pattern of Deuterium Distribution

The specific pattern of deuterium distribution in this compound is strategically designed to maximize analytical utility while maintaining chemical similarity to its non-deuterated counterpart. The ten deuterium atoms are positioned at carbon atoms 2,2,3,3,4,4,5,5,6,6 of one piperidine ring, creating a distinctive mass spectrometric signature. This specific labeling pattern is illustrated in Table 2.

PositionNumber of Deuterium Atoms
Carbon 2 positions2
Carbon 3 positions2
Carbon 4 positions2
Carbon 5 positions2
Carbon 6 positions2
Total Deuterium10

Applications in Research and Development

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester has several important applications in scientific research, particularly in analytical chemistry, pharmaceutical development, and metabolic studies.

Analytical Standard and Reference Material

The primary application of this compound is as an analytical standard for quantitative analysis. Its deuterium labeling makes it an ideal internal standard for mass spectrometric analysis of its non-deuterated analog . When used as an internal standard, it compensates for variations in sample preparation, instrument performance, and matrix effects, leading to more accurate and precise quantification results.

Metabolic and Pharmacokinetic Studies

Deuterium-labeled compounds are extensively used in metabolic and pharmacokinetic studies to track the fate of drugs in biological systems. The deuterium labeling in [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester would allow researchers to distinguish between the administered compound and endogenous molecules or metabolites when conducting such studies.

Analytical Methods and Characterization

Characterization of [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester typically involves various analytical techniques that exploit its unique structural features and deuterium labeling.

Mass Spectrometry

Mass spectrometry is particularly valuable for characterizing deuterium-labeled compounds. The mass spectrum of [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester would show distinctive fragmentation patterns with peaks shifted by the mass of the incorporated deuterium atoms. Similar to the observations with other tert-butyl esters in GC-MS analysis, this compound might exhibit characteristic fragments such as [M-15]+ ions resulting from the loss of a methyl radical from the tert-butyl group .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H NMR, is useful for confirming the position and number of deuterium atoms in the molecule. The absence of proton signals at the deuterated positions in ¹H NMR compared to the non-deuterated analog provides confirmation of successful deuterium incorporation.

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